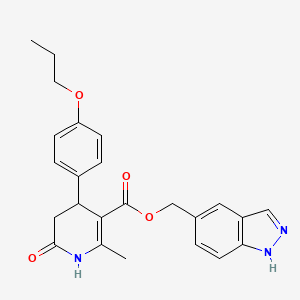

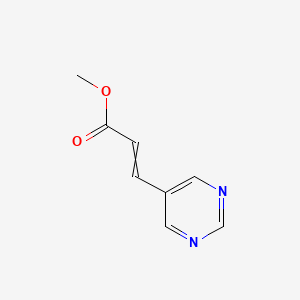

![molecular formula C17H14N2O2S B2568234 4-(2,3-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide CAS No. 1189915-49-8](/img/structure/B2568234.png)

4-(2,3-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2,3-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide is a synthetic compound that belongs to the thiazine class of organic compounds. It has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry.

Scientific Research Applications

Synthesis and Structural Insights

4-(2,3-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide belongs to the family of benzothiazines, a group of heterocyclic compounds characterized by a benzene ring fused with a thiazine ring. Benzothiazines are known for their wide range of applications in the field of medicinal chemistry due to their diverse biological activities. The synthesis of benzothiazines often involves strategies that utilize 2-aminothiophenol, 1,3-dicarbonyl compounds, or α-haloketones as starting materials. These compounds are valuable for their potential to act as drug candidates for various diseases, including cancer, hypertension, and infections due to their nitrogen-sulphur axis and structural similarity to phenothiazine drugs (Mir, Dar, & Dar, 2020).

Biological Applications and Pharmacological Activities

Benzothiazines, including derivatives similar to 4-(2,3-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide, exhibit a broad spectrum of pharmacological activities. They have been explored for antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, analgesic, and anticancer properties. These activities are attributed to their interaction with biological systems through pharmacophoric substituents, multicyclic ring systems, and their lipophilic character, which facilitates penetration through biological membranes (Badshah & Naeem, 2016).

Synthetic and Green Chemistry Approaches

The interest in benzothiazines has also led to the development of green chemistry approaches for their synthesis. These methods aim to reduce the environmental impact of chemical syntheses and have been applied to produce thiazine derivatives efficiently. The green synthesis of thiazines not only aligns with sustainable chemistry principles but also opens up new avenues for discovering compounds with significant biological activities (Badshah & Naeem, 2016).

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antibacterial activity, suggesting that their targets may be bacterial proteins or enzymes .

Mode of Action

It is suggested that similar compounds may inhibit the activity of their targets, leading to antibacterial effects .

Biochemical Pathways

Given its potential antibacterial activity, it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication .

Pharmacokinetics

In silico pharmacokinetic profiles were predicted for similar compounds, suggesting that these compounds adhere to lipinski’s rule of five with slight deviation in molecular weight .

Result of Action

Similar compounds have demonstrated antibacterial activity, suggesting that they may lead to the death of bacterial cells .

Future Directions

The future directions for research on “4-(2,3-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, the study on the synthesis of 1,2,3-triazole-piperazin-benzo[b][1,4]thiazine 1,1-dioxide derivatives investigated their in vitro antibacterial and hemolytic activity .

properties

IUPAC Name |

4-(2,3-dimethylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2S/c1-12-6-5-8-15(13(12)2)19-11-14(10-18)22(20,21)17-9-4-3-7-16(17)19/h3-9,11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PURNOAIMNWBVSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,3-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

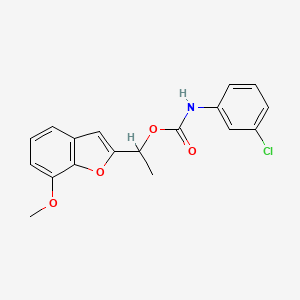

![methyl 1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2568154.png)

![7-Bromo-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2568156.png)

![[2-Amino-2-(3,4-dichlorophenyl)ethyl]dimethylamine](/img/structure/B2568158.png)

![5-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2568160.png)

![1-[4-(3-Acetylbenzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one](/img/structure/B2568161.png)

![3-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde](/img/structure/B2568164.png)

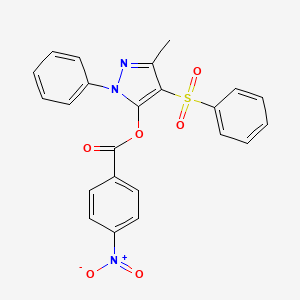

![2-methoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2568170.png)

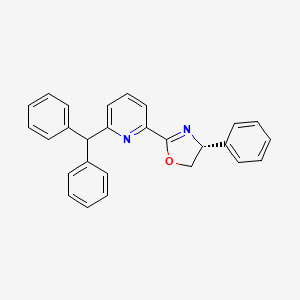

![methyl 5-[(E)-2-[4-(4-chlorophenoxy)-3-phenyl-[1,2]oxazolo[4,5-c]pyridin-7-yl]ethenyl]-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B2568172.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide](/img/structure/B2568174.png)